Azelastine
Vue d'ensemble
Description
L’azélastine est un dérivé de la phtalazinone et un antihistaminique de deuxième génération principalement utilisé pour traiter la rhinite allergique et la conjonctivite allergique . Elle est disponible sous diverses formes, notamment les sprays nasaux et les gouttes ophtalmiques, et agit en bloquant les récepteurs H1 de l’histamine, empêchant ainsi les réactions allergiques .
Mécanisme D'action
L’azélastine agit principalement comme un antagoniste sélectif des récepteurs H1 de l’histamine, avec une affinité moindre pour les récepteurs H2 . En bloquant ces récepteurs, l’azélastine inhibe la libération de l’histamine et d’autres médiateurs inflammatoires, tels que les leucotriènes et le facteur d’activation plaquettaire . Cette action contribue à soulager les symptômes des réactions allergiques, tels que les démangeaisons, les éternuements et la congestion nasale .
Applications De Recherche Scientifique
Azelastine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving antihistamines and their interactions with receptors.
Biology: Investigated for its effects on histamine receptors and its role in allergic reactions.
Medicine: Widely used in the treatment of allergic rhinitis and conjunctivitis.
Industry: Used in the formulation of nasal sprays and eye drops for allergy treatment.
Analyse Biochimique
Biochemical Properties
Azelastine exhibits several biochemical properties that contribute to its effectiveness in treating allergies. It acts as a selective antagonist of histamine H1 receptors, which are G-protein-coupled receptors found on nerve endings, smooth muscle cells, and glandular cells . By blocking these receptors, this compound prevents histamine from binding and triggering allergic symptoms such as itching, sneezing, and congestion . Additionally, this compound has mast cell-stabilizing properties, preventing the release of interleukin-6, tryptase, histamine, and TNF-alpha from mast cells . It also inhibits the production and release of leukotrienes from eosinophils, potentially via inhibition of phospholipase A2 and leukotriene C4 synthase .
Cellular Effects
This compound has a range of effects on various cell types and cellular processes. It has been shown to reduce the concentrations of substance P and bradykinin in nasal secretions, both of which play a role in nasal itching and sneezing in patients with allergic rhinitis . This compound also exhibits anti-proliferative, cytotoxic, autophagic, and apoptotic properties in HeLa cells, indicating its potential use in anti-cancer therapy . Furthermore, this compound’s mast cell-stabilizing properties help reduce the release of inflammatory mediators, thereby alleviating allergic symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a histamine H1-receptor antagonist. By binding to these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms . Additionally, this compound is oxidatively metabolized by the cytochrome P450 enzyme system into its active metabolite, desmethylthis compound . This metabolite also contributes to the drug’s antihistamine effects. This compound’s inhibition of phospholipase A2 and leukotriene C4 synthase further reduces the production and release of leukotrienes, which are involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated a rapid onset of action, with effects observed within minutes when used in the eyes and within an hour when used in the nose . The duration of action lasts up to 12 hours . This compound’s stability and degradation over time have been studied, showing that it remains effective with regular usage. Long-term treatment with this compound has been shown to maintain its beneficial effects without significant degradation .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated antiallergic properties in various allergy models, such as lung anaphylaxis and passive cutaneous anaphylaxis . The effects of this compound vary with different dosages, with higher doses showing increased inhibition of allergic reactions. At high doses, this compound may cause adverse effects, such as drowsiness and changes in taste . The oral LD50 in rats is 580 mg/kg, indicating the dosage at which 50% of the test animals succumb to the drug .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme system into its active metabolite, desmethylthis compound . The N-demethylation of this compound is catalyzed by CYP3A4, CYP2D6, and CYP1A2 enzymes . This metabolic pathway ensures the conversion of this compound into its active form, which contributes to its antihistamine effects.
Transport and Distribution
This compound is distributed predominantly into peripheral tissues, with a high volume of distribution . It is transported within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation. The level of protein binding for this compound is between 80-90% .
Subcellular Localization
The subcellular localization of this compound involves its distribution to specific compartments within cells. This compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that this compound reaches the appropriate cellular compartments to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’azélastine peut être synthétisée par un processus en plusieurs étapes. Une méthode courante consiste à faire réagir le chlorhydrate de N-benzylazine-on (4) avec de l’hydrazine de benzoyle dans du méthanol, suivie d’une concentration et d’une recristallisation . Une autre méthode consiste à préparer des micelles de poloxamère 407 chargées en chlorhydrate d’azélastine en utilisant l’hydratation en film mince .
Méthodes de production industrielle
La production industrielle de l’azélastine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que l’extraction par solvant, la cristallisation et la purification pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
L’azélastine subit diverses réactions chimiques, notamment :
Oxydation : Le chlorhydrate d’azélastine est métabolisé de manière oxydative en son principal métabolite, la desméthylazélastine.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : L’azélastine peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et conditions courantes
Oxydation : Le système enzymatique du cytochrome P450 est impliqué dans le métabolisme oxydatif de l’azélastine.
Substitution : Des nucléophiles forts et des solvants appropriés sont utilisés pour les réactions de substitution.
Principaux produits formés
Desméthylazélastine : Le principal métabolite formé par métabolisme oxydatif.
Applications de la recherche scientifique
L’azélastine a un large éventail d’applications de recherche scientifique :
Chimie : Utilisée comme composé modèle dans les études impliquant des antihistaminiques et leurs interactions avec les récepteurs.
Biologie : Investigée pour ses effets sur les récepteurs de l’histamine et son rôle dans les réactions allergiques.
Médecine : Largement utilisée dans le traitement de la rhinite allergique et de la conjonctivite.
Industrie : Utilisée dans la formulation de sprays nasaux et de gouttes ophtalmiques pour le traitement des allergies.
Comparaison Avec Des Composés Similaires
L’azélastine est souvent comparée à d’autres antihistaminiques, tels que la cétirizine et la fluticasone . Bien que tous ces composés soient efficaces pour traiter les réactions allergiques, l’azélastine est unique en raison de son début d’action rapide et de ses effets durables . Les composés similaires comprennent :
Cétirizine : Un autre antihistaminique de deuxième génération utilisé pour traiter les allergies.
Fluticasone : Un corticostéroïde souvent associé à l’azélastine pour une efficacité accrue dans le traitement de la rhinite allergique.
La combinaison unique d’azélastine d’antihistaminique et de propriétés anti-inflammatoires en fait un composé précieux dans le traitement des allergies .
Activité Biologique
Azelastine hydrochloride is a potent antihistamine primarily used for the treatment of allergic rhinitis and other allergic conditions. Its biological activity encompasses various mechanisms, including histamine H1-receptor antagonism, mast cell stabilization, and potential antiviral properties. This article explores the pharmacodynamics, clinical applications, and recent research findings related to this compound.
Histamine H1-Receptor Antagonism
this compound acts as a selective antagonist of the histamine H1 receptors, which are G-protein-coupled receptors involved in mediating allergic responses. By blocking these receptors, this compound alleviates symptoms such as itching, sneezing, and nasal congestion associated with allergies .
Mast Cell Stabilization
In addition to its antihistaminic effects, this compound exhibits mast cell-stabilizing properties. It inhibits the release of pro-inflammatory mediators such as interleukin-6, tryptase, and tumor necrosis factor-alpha (TNF-α) from mast cells. This action helps to reduce inflammation and allergic responses in the nasal mucosa .
Antiviral Activity
Recent studies have highlighted this compound's potential antiviral properties, particularly against SARS-CoV-2. Research indicates that this compound may inhibit viral entry by binding to the angiotensin-converting enzyme 2 (ACE2) receptor and interfere with intracellular replication through sigma-1 receptor binding . The compound has also been shown to inhibit the main protease of SARS-CoV-2 in vitro .
Pharmacokinetics
Parameter | Value |
---|---|
Systemic Bioavailability | ~40% after intranasal use |
Cmax (Peak Concentration) | 2-3 hours post-administration |
Volume of Distribution | 14.5 L/kg |
Half-Life | 22 hours (this compound), 54 hours (desmethylthis compound) |
Protein Binding | ~88% (this compound), ~97% (desmethylthis compound) |
Route of Elimination | ~75% excreted in feces |
This compound is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP3A4, CYP2D6, and CYP1A2. The drug's elimination half-life allows for effective dosing regimens in clinical settings .
Clinical Applications
This compound is used for various allergic conditions:
- Allergic Rhinitis: this compound nasal spray has been shown to provide rapid relief from symptoms within 30 minutes of administration . Clinical trials indicate that it is comparable in efficacy to other treatments such as oral terfenadine and intranasal budesonide .
- Asthma Management: this compound demonstrates bronchodilatory effects and has been effective in reducing airway responsiveness to allergens. In comparative studies, it has shown significant efficacy against placebo and is comparable to other antiasthmatic agents like ketotifen .
Case Studies
-
Case Study on Immune Deficiency:
A patient with recurrent mucocutaneous candida infections was treated with this compound nasal spray alongside other therapies. The combination led to improved immune response markers and reduced infection rates over time . -
SARS-CoV-2 Inhibition:
In vitro studies revealed that this compound significantly reduced viral load in cell cultures infected with SARS-CoV-2. This suggests its potential role as an adjunctive treatment during viral outbreaks .
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUVEWMHONZEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37932-96-0 (unspecified hydrochloride), 79307-93-0 (hydrochloride) | |
Record name | Azelastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058581898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022638 | |
Record name | Azelastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Azelastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble (hydrochloride salt), Soluble in methylene chloride, 9.20e-03 g/L | |
Record name | Azelastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azelastine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Azelastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Azelastine is primarily a selective antagonist of histamine H1-receptors, with a lesser affinity for H2-receptors, used for the symptomatic treatment of allergies. Histamine H1-receptors are G-protein-coupled receptors with 7 transmembrane spanning domains that are found on nerve endings, smooth muscle cells, and glandular cells. Following allergen exposure in sensitized individuals, IgE-receptor cross-linking on mast cells results in the release of histamine, which binds to H1-receptors and contributes to typical allergic symptoms such as itching, sneezing, and congestion. Though its primary mode of action is thought to be via H1-receptor antagonism, azelastine (like other second-generation antihistamines) appears to affect other mediators of allergic symptomatology. Azelastine has mast cell-stabilizing properties that prevent the release of interleukin-6, tryptase, histamine, and TNF-alpha from mast cells, and has been shown to reduce mediators of mast cell degranulation such as leukotrienes in the nasal lavage of patients with rhinitis, as well as inhibiting their production and release from eosinophils (potentially via inhibition of phospholipase A2 and leukotriene C4 synthase). Additionally, patients using oral azelastine were observed to have significantly reduced concentrations of substance P and bradykinin in nasal secretions, both of which may play a role in nasal itching and sneezing in patients with allergic rhinitis., Azelastine is a histamine H1-receptor antagonist. Azelastine, a phthalazinone derivative, is structurally unrelated to other currently available antihistamines and has been characterized a selective H1-receptor antagonist. Although azelastine has been referred to as a second generation ("nonsedating") antihistamine, adverse CNS effects (e.g., drowsiness) may occur with the drug, particularly at relatively high doses or when administered with CNS depressants (e.g., alcohol). The desmethyl metabolite also possesses antihistaminic activity. In addition, azelastine inhibits other mediators (e.g., leukotrienes, platelet activating factor (PAF)) involved in allergic reactions. Azelastine may inhibit the accumulation of eosinophils at the site of allergic inflammation and prevent eosinophil degranulation., Azelastine, an orally effective antiasthmatic agent, has been reported to inhibit antihistamine-resistant, leukotriene-mediated allergic bronchoconstriction in guinea pigs. This suggests that azelastine might act through inhibition of leukotriene (LT) C4/D4 synthesis. /Investigators/ have examined the effect of azelastine on allergic and nonallergic histamine secretion and LTC4 formation. Azelastine and the known 5-lipoxygenase inhibitors, nordihydroguaiaretic acid and AA-861, exerted concentration-dependent inhibition of allergic LTC4 formation in chopped lung tissue from actively sensitized guinea pigs and calcium ionophore A23187-stimulated LTC4 synthesis in mixed peritoneal cells from rats. Azelastine also produced concentration-dependent inhibition of allergic and nonallergic histamine secretion from rat peritoneal mast cells. The ability of azelastine to inhibit allergic and nonallergic histamine secretion and LTC4 generation may contribute to its mode of action and its therapeutic efficacy., Leukotrienes have been proposed as important chemical mediators of allergic inflammation, and there is evidence that azelastine (Astelin) can affect leukotriene-mediated allergic responses. One of the enzymes required for the synthesis of leukotrienes from arachidonic acid is 5-lipoxygenase (5-LO). Azelastine, which is preferentially taken up by the lung and alveolar macrophages, inhibits leukotriene generation in the airways. This property of azelastine may contribute to its therapeutic efficacy in the long-term treatment and management of rhinitis and asthma. Azelastine does not directly inhibit 5-LO in disrupted murine peritoneal cells and rat basophilic leukemia cells (IC50 > 100 microM), but does have moderate 5-LO inhibitory activity in intact murine peritoneal cells (IC50 = 10 microM, 5 min) and in chopped guinea pig liver (IC50 = 14 microM, 2 hr). The generation and release of leukotrienes in human neutrophils and eosinophils is also inhibited by azelastine (IC50 = 0.9-1.1 microM). Furthermore, azelastine is a potent and specific inhibitor of allergen-induced generation of leukotrienes in the nose of the guinea pig (ID50 < 100 ug/kg, im, 20 min) as well as in patients with rhinitis (2 mg, po, 4 hr; ID50 < 30 ug/kg). Azelastine also inhibits allergen-induced, leukotriene-mediated, pyrilamine-resistant bronchoconstriction (oral ID50 = 60 ug/kg, 2 hr and 120 ug/kg, 24 hr). This profile suggests that azelastine may be a novel inhibitor of Ca(2+)-dependent translocation of 5-lipoxygenase from cytosol to the nuclear envelope or a FLAP /5-lipoxygenase activity protein/ inhibitor rather than a direct 5-LO inhibitor., Azelastine, oxatomide, and ketotifen are used for patients with allergic diseases. These drugs inhibit the release of chemical mediators including the leukotrienes; however, the mechanism involved is unclear. To clarify the mechanism of inhibition, we investigated the effects of three drugs on the function of phospholipase A2, 5-lipoxygenase, leukotriene C4 synthase, and leukotriene A4 hydrolase, which are all catabolic enzymes involved in synthesizing leukotriene C4 and leukotriene B4 in rat basophilic leukemia (RBL)-1 cells. The production of leukotriene C4 and leukotriene B4 was measured by high performance liquid chromatography (HPLC). All three drugs inhibited the production of leukotriene C4 and leukotriene B4 when cells were stimulated with A23187. All three drugs also inhibited the A23187-stimulated release of 3H-arachidonic acid from membrane phospholipids. Azelastine inhibited the production of leukotriene C4, but not leukotriene B4, when either arachidonic acid or leukotriene A4 free acid was used as the substrate in our cell free system. Oxatomide and ketotifen did not inhibit the synthesis of either leukotriene C4 or leukotriene B4 in the same cell free study. Results indicated that oxatomide and ketotifen inhibit the production of leukotriene C4 and leukotriene B4 by inhibiting phospholipase A2 activity, whereas, azelastine inhibits the leukotriene C4 production by inhibiting phospholipase A2 and leukotriene C4 synthase., For more Mechanism of Action (Complete) data for Azelastine (12 total), please visit the HSDB record page. | |
Record name | Azelastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azelastine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil | |
CAS No. |
58581-89-8 | |
Record name | Azelastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58581-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azelastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058581898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azelastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZELASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQI909440X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Azelastine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Azelastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 °C (hydrochloride salt) | |
Record name | Azelastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azelastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azelastine is a second-generation antihistamine that primarily acts as a selective antagonist of the histamine H₁ receptor. [] This means it binds to the H₁ receptor and blocks histamine from binding, thereby preventing the downstream effects of histamine release. []
A: Yes, this compound exhibits additional pharmacological activities. It has been shown to inhibit the release of histamine from mast cells, even in response to non-antigenic stimuli. [, ] Additionally, this compound can interfere with the synthesis, release, or activity of other inflammatory mediators like leukotrienes, platelet-activating factor, and kinins. [, , ] It can also downregulate intercellular adhesion molecule-1 expression, potentially reducing inflammatory cell migration. []
ANone: this compound has the molecular formula C₂₂H₂₄ClN₃O and a molecular weight of 381.9 g/mol.
A: While the provided abstracts do not detail specific spectroscopic data, they mention the use of High Performance Liquid Chromatography (HPLC) to analyze this compound and its metabolites in various biological samples. [, , ] This suggests that techniques like UV-Vis spectroscopy are likely employed in this compound research.
ANone: The provided research papers primarily focus on the pharmaceutical applications of this compound and do not delve into its material compatibility or stability outside of biological contexts.
ANone: The provided research papers focus on this compound's pharmacological properties, specifically its role as an antihistamine and its effects on various inflammatory mediators. They do not describe any catalytic properties or applications of this compound.
ANone: The provided research papers do not discuss any computational chemistry or modeling studies related to this compound.
A: this compound is available in various formulations, including nasal sprays (0.1% and 0.15% solutions) [, , , , , , ], eye drops (0.05% solution) [, ], and oral tablets (2 mg and 4 mg). [, , , ]
A: Yes, one study specifically investigated a new formulation of this compound nasal spray designed to reduce bitterness, a common side effect associated with the original formulation. [] This research demonstrates efforts to optimize this compound's formulation for improved patient compliance and comfort.
ANone: The provided research papers do not discuss specific SHE (Safety, Health, and Environment) regulations related to this compound.
A: Research indicates that this compound exhibits preferential distribution into the lung after oral administration. [] This selective uptake may contribute to its efficacy in treating respiratory conditions like asthma. [] One study in rats also suggests that co-administration with Sho-seiryu-to, a Japanese traditional medicine, can delay the absorption of this compound without significantly affecting its overall bioavailability. []
A: this compound is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6, with a smaller contribution from CYP1A2. [] The primary metabolic pathway is N-demethylation, resulting in the formation of Desmethylthis compound. [, ] While the exact excretion pathways are not detailed in the provided abstracts, studies using HPLC analysis of blood and lung tissue samples indicate the presence of both this compound and Desmethylthis compound after administration. [, ]
A: Yes, this compound has been associated with QT prolongation and a risk of torsades de pointes, a serious heart rhythm abnormality. [] Electrophysiological studies in guinea pig cardiomyocytes showed that this compound could increase action potential duration, particularly at the end of the repolarization phase. [] Further investigation revealed that this compound acts as a potent blocker of the hERG potassium channel, which plays a crucial role in cardiac repolarization. []
ANone: Several in vitro models have been employed to investigate this compound's mechanisms and efficacy. These include:
- Isolated tissues: Guinea pig ileum was used to assess this compound's antihistaminic activity and its effects on serotonin, acetylcholine, and bradykinin responses. []
- Cell lines:
- Rat basophilic leukemia cells were used to study this compound's potential to inhibit 5-lipoxygenase activity. [, ]
- Human neutrophils and eosinophils were utilized to examine this compound's inhibitory effects on leukotriene generation and release. []
- Human umbilical cord blood-derived cultured mast cells (hCBMCs) were used to investigate this compound's effects on the release of inflammatory cytokines (IL-6, TNF-α, and IL-8), intracellular calcium levels, and NF-κB activation. [, ]
- Human cells: Studies used human aortic smooth-muscle cells (haSMCs) to investigate the potential antiproliferative effects of this compound, examining its impact on cell proliferation, clonogenic activity, cell cycle progression, and migration. []
ANone: Various animal models have been employed, including:
- Guinea pigs: These models were crucial in understanding this compound's anti-asthmatic and anti-allergic effects. Researchers investigated its protective effects against allergen-induced bronchospasm, its impact on leukotriene release in the airways, and its potential to inhibit cough responses induced by capsaicin and substance P. [, , , ]
- Rats: Researchers utilized rat models to investigate this compound's effects on the gastrointestinal tract, including its impact on gastric secretion, gastrointestinal motility, and biliary and pancreatic secretions. [] Additionally, rat models were used to study the potential for pharmacokinetic interactions between this compound and Sho-seiryu-to, a Japanese traditional medicine. []
A: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of this compound in various formulations for the treatment of allergic rhinitis (seasonal and perennial) and vasomotor rhinitis. [, , , , , , , , , , , , , ] These trials have demonstrated this compound's effectiveness in reducing nasal symptoms such as sneezing, runny nose, nasal congestion, and itching. [, , , , , , , , , , , , , ] Additionally, clinical trials have evaluated the efficacy of this compound eye drops in treating allergic conjunctivitis. [, ] Some studies have also explored this compound's potential as an adjunctive therapy for radiation-induced dermatitis and mucositis. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.